1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione
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Overview
Description
1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the piperazine ring, making it a disubstituted derivative of piperazine-2,5-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the self-condensation of glycine to form piperazine-2,5-dione, which is then treated with 3,4-dimethylphenyl groups . Another approach involves the use of 1,4-diacetylpiperazine-2,5-dione, which is prepared by treating piperazine-2,5-dione with acetyl chloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid polystyrene support for the preparation of intermediates, followed by decomplexation using visible light irradiation and purification by preparative LC-MS and ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione can be compared with other similar compounds, such as:
1,4-Bis(4-substituted benzyl)piperazine-2,3-dione: These compounds have different substituents on the benzyl groups, leading to variations in their chemical and biological properties.
1,4-Bis[1-(4-substituted phenyl)-ethyl]piperazine-2,3-dione: These derivatives have different phenyl groups attached to the piperazine ring, resulting in unique properties.
1,4-Bis(3-methylphenyl)piperazine-2,5-dione: This compound has a single methyl group on the phenyl rings, which can affect its reactivity and biological activity.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,4-bis(3,4-dimethylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-13-5-7-17(9-15(13)3)21-11-20(24)22(12-19(21)23)18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
InChI Key |
RVXSQFCFIBEREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(CC2=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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